
(2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol is an organic compound characterized by a nitro group, a phenyl group, and a pyridin-1-ol structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol typically involves the condensation of 4-nitropyridine-2-amine with benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
科学研究应用
(2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions within biological systems, while the phenyl and pyridin-1-ol moieties may facilitate binding to target proteins.
相似化合物的比较
4-Nitro-2-(phenylimino)pyridine: Lacks the hydroxyl group present in (2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol.
2-(Phenylimino)pyridin-1-ol: Lacks the nitro group, which significantly alters its chemical properties and reactivity.
4-Nitro-2-(phenylamino)pyridine: Contains an amino group instead of the imino group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenylimino group attached to a pyridin-1-ol structure. This combination of functional groups imparts distinct chemical properties and potential for diverse applications in various fields.
属性
CAS 编号 |
75291-49-5 |
|---|---|
分子式 |
C11H9N3O3 |
分子量 |
231.21 g/mol |
IUPAC 名称 |
1-hydroxy-4-nitro-N-phenylpyridin-2-imine |
InChI |
InChI=1S/C11H9N3O3/c15-13-7-6-10(14(16)17)8-11(13)12-9-4-2-1-3-5-9/h1-8,15H |
InChI 键 |
HHYDXEINUGEYHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=C2C=C(C=CN2O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



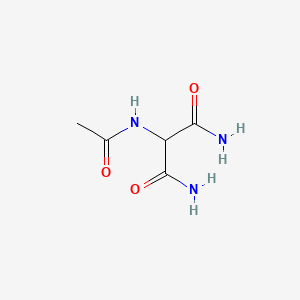

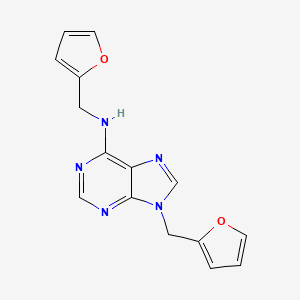
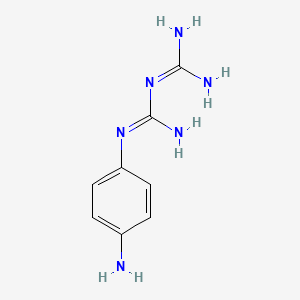
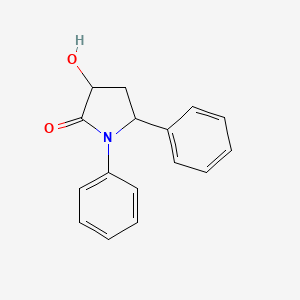
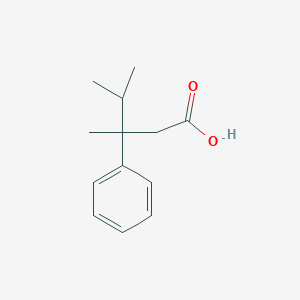

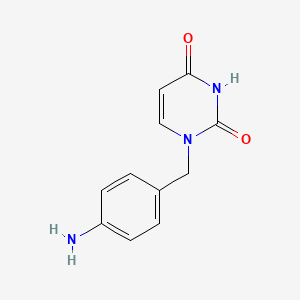
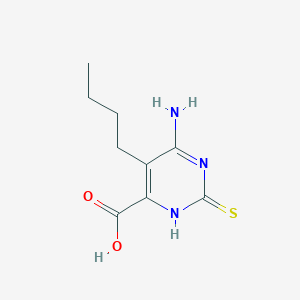

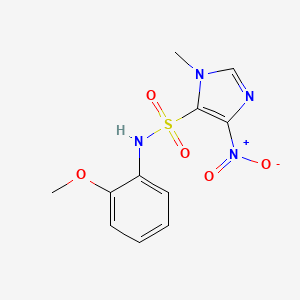
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
